

# Application Notes and Protocols for Assessing ATL1102 Efficacy in EAE Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MG-1102   |           |
| Cat. No.:            | B15138660 | Get Quote |

### Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model to study the pathophysiology of MS and to evaluate potential therapeutics.[1][2] A key pathological step in MS and EAE is the infiltration of autoreactive lymphocytes into the CNS, which is mediated by the interaction of adhesion molecules on the surface of immune cells with their ligands on the blood-brain barrier (BBB) endothelium.[3]

One of the most critical adhesion molecules in this process is the integrin  $\alpha 4\beta 1$ , also known as Very Late Antigen-4 (VLA-4).[3][4] VLA-4, expressed on activated lymphocytes, binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on CNS endothelial cells, facilitating the transmigration of these immune cells into the brain and spinal cord.[3]

ATL1102 is a second-generation antisense oligonucleotide (ASO) designed to treat inflammatory diseases like MS.[5][6] It specifically targets the messenger RNA (mRNA) of CD49d, the α4 subunit of the VLA-4 integrin.[5][7] By binding to the CD49d mRNA, ATL1102 initiates its degradation by the intracellular enzyme RNase H, which in turn prevents the synthesis of the CD49d protein.[5][6] The resulting downregulation of VLA-4 on the surface of lymphocytes is intended to reduce their migration into the CNS, thereby mitigating inflammation and subsequent nerve damage.[6][8]

These application notes provide detailed protocols for assessing the efficacy of ATL1102 or similar VLA-4 targeting antisense oligonucleotides in a standard EAE mouse model.



## **Mechanism of Action of ATL1102**

The therapeutic strategy of ATL1102 is to inhibit the production of a key protein involved in the inflammatory cascade of MS. The following diagram illustrates the molecular mechanism.



Click to download full resolution via product page

ATL1102 inhibits VLA-4 expression to block CNS infiltration.

## **Experimental Workflow for Efficacy Assessment**

A typical preclinical study to evaluate the efficacy of an antisense oligonucleotide like ATL1102 in the EAE model follows a structured workflow from immunization to data analysis. Both prophylactic (treatment starts at immunization) and therapeutic (treatment starts at disease onset) regimens can be tested.[1][8]





Click to download full resolution via product page

Workflow for assessing ASO efficacy in the EAE model.

# **Quantitative Data Summary**



The following tables summarize key efficacy data from a preclinical study of a mouse-specific CD49d-targeting ASO (ISIS 17044) in a murine EAE model and from a Phase II clinical trial of ATL1102 in patients with relapsing-remitting MS (RRMS).[5][8]

Table 1: Efficacy of CD49d-targeting ASO in Murine EAE Model[8] (Data from a study using ISIS 17044, an ASO targeting mouse CD49d mRNA)

| Parameter                      | Treatment Group               | Result                   | p-value |  |
|--------------------------------|-------------------------------|--------------------------|---------|--|
| Prophylactic<br>Treatment      |                               |                          |         |  |
| Mean Peak Clinical<br>Score    | Vehicle Control $3.0 \pm 0.2$ |                          | < 0.05  |  |
| ASO (25 mg/kg)                 | 0.9 ± 0.3                     |                          |         |  |
| Therapeutic<br>Treatment       |                               |                          |         |  |
| Mean Peak Clinical<br>Score    | Vehicle Control               | 2.8 ± 0.2                | < 0.05  |  |
| ASO (50 mg/kg)                 | 1.8 ± 0.2                     |                          |         |  |
| Histopathology                 |                               | _                        |         |  |
| VLA-4+ Cells in Spinal<br>Cord | Vehicle Control               | 25.4 ± 3.4 (cells/field) | < 0.05  |  |
| ASO (50 mg/kg)                 | 10.1 ± 1.5 (cells/field)      |                          |         |  |
| CD4+ T Cells in<br>Spinal Cord | Vehicle Control               | 35.1 ± 4.5 (cells/field) | < 0.05  |  |
| ASO (50 mg/kg)                 | 12.5 ± 2.1 (cells/field)      |                          |         |  |
| Macrophages in<br>Spinal Cord  | Vehicle Control               | 42.8 ± 5.1 (cells/field) | < 0.05  |  |
| ASO (50 mg/kg)                 | 18.2 ± 2.8 (cells/field)      |                          |         |  |

Table 2: Efficacy of ATL1102 in Human RRMS Phase II Clinical Trial[5]



| Parameter<br>(Weeks 4, 8,<br>12)              | Placebo Group | ATL1102<br>Group | Percent<br>Reduction | p-value |
|-----------------------------------------------|---------------|------------------|----------------------|---------|
| Cumulative New<br>Active Lesions<br>(Mean)    | 6.2           | 3.0              | 54.4%                | 0.01    |
| Cumulative New Gd-Enhancing T1 Lesions (Mean) | 5.2           | 2.1              | 67.9%                | 0.0008  |

# Experimental Protocols EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)

This protocol describes the active induction of a chronic EAE model, which is robust and highly reproducible.[9][10]

#### Materials:

- Female C57BL/6 mice, 9-13 weeks old[11]
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
- Pertussis toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS)
- 1 mL syringes with locking hubs and 27G needles
- Emulsification device or two glass syringes connected by a Luer lock

#### Procedure:

Antigen Emulsion Preparation:



- Prepare an emulsion of MOG35-55 and CFA. A common final concentration is 1-2 mg/mL
   of MOG35-55 in a 1:1 ratio with CFA.[10]
- To emulsify, draw equal volumes of the MOG35-55/PBS solution and CFA into separate glass syringes. Connect the syringes with a Luer lock and repeatedly pass the mixture back and forth until a thick, white emulsion is formed.
- Confirm a stable emulsion by dropping a small amount into a beaker of water; the droplet should remain intact.[12]
- Immunization (Day 0):
  - Anesthetize mice lightly if necessary.
  - Inject 100-200 μL of the MOG/CFA emulsion subcutaneously, typically distributed over two sites on the flank or back (50-100 μL per site).[10][12]
  - Within 2 hours of the MOG/CFA injection, administer the first dose of PTX (e.g., 100-200 ng) intraperitoneally in a volume of 100-200 μL of PBS.[11][12]
- Second PTX Injection (Day 2):
  - Approximately 48 hours after the initial immunization, administer a second dose of PTX identical to the first.[10]

## **ASO Administration Protocol**

This protocol is based on preclinical studies with similar antisense oligonucleotides.[8]

#### Materials:

- ATL1102 or mouse-specific CD49d ASO (e.g., ISIS 17044)
- Sterile saline or PBS for dilution
- Insulin syringes

#### Procedure:



#### Dosing Regimen:

- Prophylactic: Begin dosing on Day 0 (day of immunization). A typical dose is 25-50 mg/kg administered 2-3 times per week.[8]
- Therapeutic: Begin dosing upon the first signs of clinical disease (e.g., score of 1.0). A
  typical dose is 50 mg/kg administered daily or every other day.[8]

#### Administration:

- Administer the ASO solution via subcutaneous (SC) or intraperitoneal (IP) injection.
- The control group should receive an equivalent volume of a vehicle (e.g., saline) or a scrambled-sequence control ASO on the same schedule.

#### **Clinical Assessment of EAE**

Daily monitoring is crucial for animal welfare and for generating reliable efficacy data.[10][11]

#### Procedure:

- Begin daily monitoring on Day 7 post-immunization.
- Score each mouse for clinical signs of paralysis using a standard 0-5 scale. Blinding the observer to the treatment groups is highly recommended to prevent bias.[10][11]
- Record the body weight of each mouse daily. Significant weight loss can be an early indicator of disease or distress.
- Provide supportive care, such as moistened food pellets on the cage floor and easily accessible water, for animals showing signs of paralysis (score ≥ 2).[12]

#### Standard EAE Clinical Scoring Scale:

- 0.0: No clinical signs.
- 1.0: Limp tail.
- 2.0: Hind limb weakness or ataxia.



- 3.0: Complete paralysis of one or both hind limbs.
- 4.0: Hind limb paralysis with forelimb weakness.
- 5.0: Moribund state or death.

## **Histopathological Analysis**

Histology is used to quantify the extent of immune cell infiltration and demyelination in the CNS at the end of the study.

#### Materials:

- 4% Paraformaldehyde (PFA) in PBS
- Sucrose solutions (15% and 30% in PBS)
- Optimal Cutting Temperature (OCT) compound
- · Cryostat or microtome
- Staining reagents: Hematoxylin and Eosin (H&E), Luxol Fast Blue (LFB)
- Primary antibodies: anti-CD45 (leukocytes), anti-CD4 (T-helper cells), anti-Mac-2/Galectin-3
   or Iba1 (macrophages/microglia)[13][14]
- Appropriate secondary antibodies and detection reagents

#### Procedure:

- Tissue Collection and Fixation:
  - At the study endpoint, deeply anesthetize mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
  - Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
- Tissue Processing:



- Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions until they sink.
- Embed tissues in OCT compound and freeze. Cut 10-20 μm thick sections using a cryostat.

#### Staining:

- For Inflammation: Perform standard H&E staining to visualize inflammatory infiltrates.[15]
- For Demyelination: Use Luxol Fast Blue (LFB) staining, which stains myelin sheaths blue.
   Areas of demyelination will appear pale or pink.[15]
- Immunohistochemistry (IHC): Perform IHC staining for specific immune cell markers (e.g., CD45, CD4, Iba1) to identify and quantify the cell types within the inflammatory lesions.
   [13]

#### Quantification:

- Capture images of stained sections using a microscope.
- Quantify the area of inflammation and demyelination, and count the number of immunopositive cells per field or per lesion using image analysis software.

## Immunophenotyping by Flow Cytometry

Flow cytometry allows for the detailed characterization and quantification of immune cell populations that have infiltrated the CNS.[16][17]

#### Materials:

- Collagenase and DNase I
- Percoll or Ficoll gradient solutions
- Fluorescently-conjugated antibodies for flow cytometry (see suggested panel below)
- Flow cytometry buffer (e.g., PBS with 2% FBS)



A flow cytometer

#### Procedure:

- Cell Isolation:
  - At the study endpoint, perfuse mice with ice-cold PBS to remove blood from the vasculature.
  - Dissect the brain and spinal cord and mince the tissue.
  - Digest the tissue with Collagenase/DNase to create a single-cell suspension.
  - Isolate mononuclear cells from the CNS homogenate by passing them through a Percoll gradient. The infiltrating leukocytes will be enriched at the interface.[16]
  - Spleens and lymph nodes can also be processed to assess peripheral immune responses.
- Antibody Staining:
  - Wash the isolated cells with flow cytometry buffer.
  - Stain the cells with a cocktail of fluorescently-conjugated antibodies. An example panel for analyzing CNS infiltrates could include:
    - Leukocytes: CD45
    - T Cells: CD3, CD4, CD8
    - B Cells: B220 (CD45R), CD19
    - Myeloid Cells: CD11b, Ly6G (neutrophils), Ly6C (monocytes), F4/80 (macrophages)
    - Integrin Expression: CD49d (VLA-4 α-chain)
- Data Acquisition and Analysis:
  - Acquire data on a flow cytometer.



 Analyze the data using appropriate software to quantify the absolute numbers and relative frequencies of different immune cell populations within the CNS and peripheral lymphoid organs.[17][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS)
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. mdpi.com [mdpi.com]
- 5. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsingremitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 7. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense oligonucleotide blockade of alpha 4 integrin prevents and reverses clinical symptoms in murine experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke Protocols EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]



- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Immunohistochemical analysis of spinal cord components in mouse model of experimental autoimmune encephalomyelitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jpp.krakow.pl [jpp.krakow.pl]
- 16. Flow Cytometric Analysis of Lymphocyte Infiltration in Central Nervous System during Experimental Autoimmune Encephalomyelitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing ATL1102 Efficacy in EAE Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138660#protocol-for-assessing-atl1102-efficacy-in-eae-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com